![molecular formula C17H9BrClN3O2 B3008251 N-[3-(4-bromophenyl)-4-cyano-1,2-oxazol-5-yl]-4-chlorobenzamide CAS No. 329700-94-9](/img/structure/B3008251.png)
N-[3-(4-bromophenyl)-4-cyano-1,2-oxazol-5-yl]-4-chlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-[3-(4-bromophenyl)-4-cyano-1,2-oxazol-5-yl]-4-chlorobenzamide” is a complex organic molecule that contains several functional groups. These include a bromophenyl group, a cyano group, an oxazole ring, and a chlorobenzamide group . Each of these functional groups contributes to the overall properties of the molecule.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the bromophenyl and chlorobenzamide groups could be introduced through electrophilic aromatic substitution reactions . The oxazole ring could be formed through a cyclization reaction, and the cyano group could be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the oxazole ring, a heterocyclic compound containing an oxygen and a nitrogen, would likely have a significant impact on the molecule’s shape and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in the molecule. For example, the bromine atoms in the bromophenyl groups are good leaving groups, making these positions reactive towards nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the cyano group and the amide group in the chlorobenzamide would likely make the compound somewhat polar .Wissenschaftliche Forschungsanwendungen
- N-[3-(4-bromophenyl)-4-cyano-1,2-oxazol-5-yl]-4-chlorobenzamide has been synthesized and evaluated for its antimicrobial potential. Studies have shown promising activity against bacterial and fungal strains . Researchers have explored its effectiveness in combating Gram-positive pathogens, including Enterococcus faecium biofilm-associated infections.
- The compound was assessed for its antioxidant effects using various assays, including DPPH, ABTS, and ferric reducing power. These investigations revealed its potential as an antioxidant agent . Antioxidants play a crucial role in protecting cells from oxidative damage and maintaining overall health.
- Researchers conducted toxicity studies using freshwater cladoceran Daphnia magna Straus. Understanding the safety profile of novel compounds is essential for drug development. The results indicated that N-[3-(4-bromophenyl)-4-cyano-1,2-oxazol-5-yl]-4-chlorobenzamide exhibited acceptable toxicity levels .
- In silico analyses were performed to explore the compound’s potential antimicrobial effects and toxicity. Computational methods help predict interactions and guide drug design. These studies provided insights into its mode of action and safety profile .
- Biofilms contribute to antibiotic resistance and chronic infections. Researchers investigated whether this compound could inhibit biofilm formation, particularly in Gram-positive pathogens. The results suggest its potential as an antibiofilm agent .
- Other derivatives, such as 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one , were also synthesized and evaluated. These compounds share structural similarities and may have similar applications .
Antimicrobial Activity
Antioxidant Properties
Toxicity Testing
Drug Design and In Silico Studies
Biofilm Inhibition
Related Derivatives
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[3-(4-bromophenyl)-4-cyano-1,2-oxazol-5-yl]-4-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9BrClN3O2/c18-12-5-1-10(2-6-12)15-14(9-20)17(24-22-15)21-16(23)11-3-7-13(19)8-4-11/h1-8H,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIMYSHQNKIFOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2C#N)NC(=O)C3=CC=C(C=C3)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9BrClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.